

Physicochemical characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B1267503

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide**. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceutical and agricultural chemistry.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

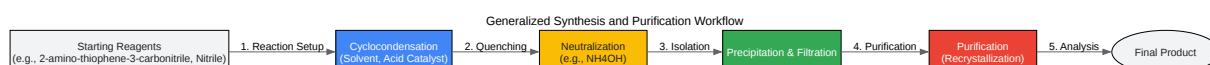
Physicochemical Characteristics

4-Amino-2-(methylthio)pyrimidine-5-carboxamide, with the CAS number 89533-28-8, is a heterocyclic compound. Its fundamental properties are summarized in the table below. The compound typically appears as a solid.^[2]

Table 1: Physicochemical Properties of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide**

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₄ OS	[2]
Molecular Weight	184.22 g/mol	[3]
Melting Point	250°C (decomposition)	
Boiling Point	421.2°C at 760 mmHg	
Density	1.45 g/cm ³	[3]
Flash Point	208.5°C	[3]
Refractive Index	1.664	[3]
XLogP3	1.16110	[3]
Physical Form	Solid	[2]
Purity	Typically ≥95%	[2]

Experimental Protocols


While specific, detailed experimental protocols for the synthesis of **4-Amino-2-(methylthio)pyrimidine-5-carboxamide** are not extensively published in the provided search results, general methodologies for the synthesis of structurally related thieno[2,3-d]pyrimidines can be adapted. These syntheses often involve the cyclocondensation of a substituted aminothiophene with a nitrile in an acidic medium.[4]

A plausible synthetic approach for related compounds involves the following general steps:

- Preparation of a 2-amino-thiophene-3-carbonitrile precursor: This is often achieved through a Gewald reaction.[5]
- Cyclization: The 2-amino-thiophene-3-carbonitrile is reacted with a suitable nitrile in the presence of dry hydrogen chloride gas.[4][5] The reaction is typically carried out in a solvent like dioxane.[4][5]
- Work-up and Purification: The reaction mixture is often poured onto ice and neutralized with a base, such as 10% ammonium hydroxide, to induce precipitation.[5] The resulting solid is

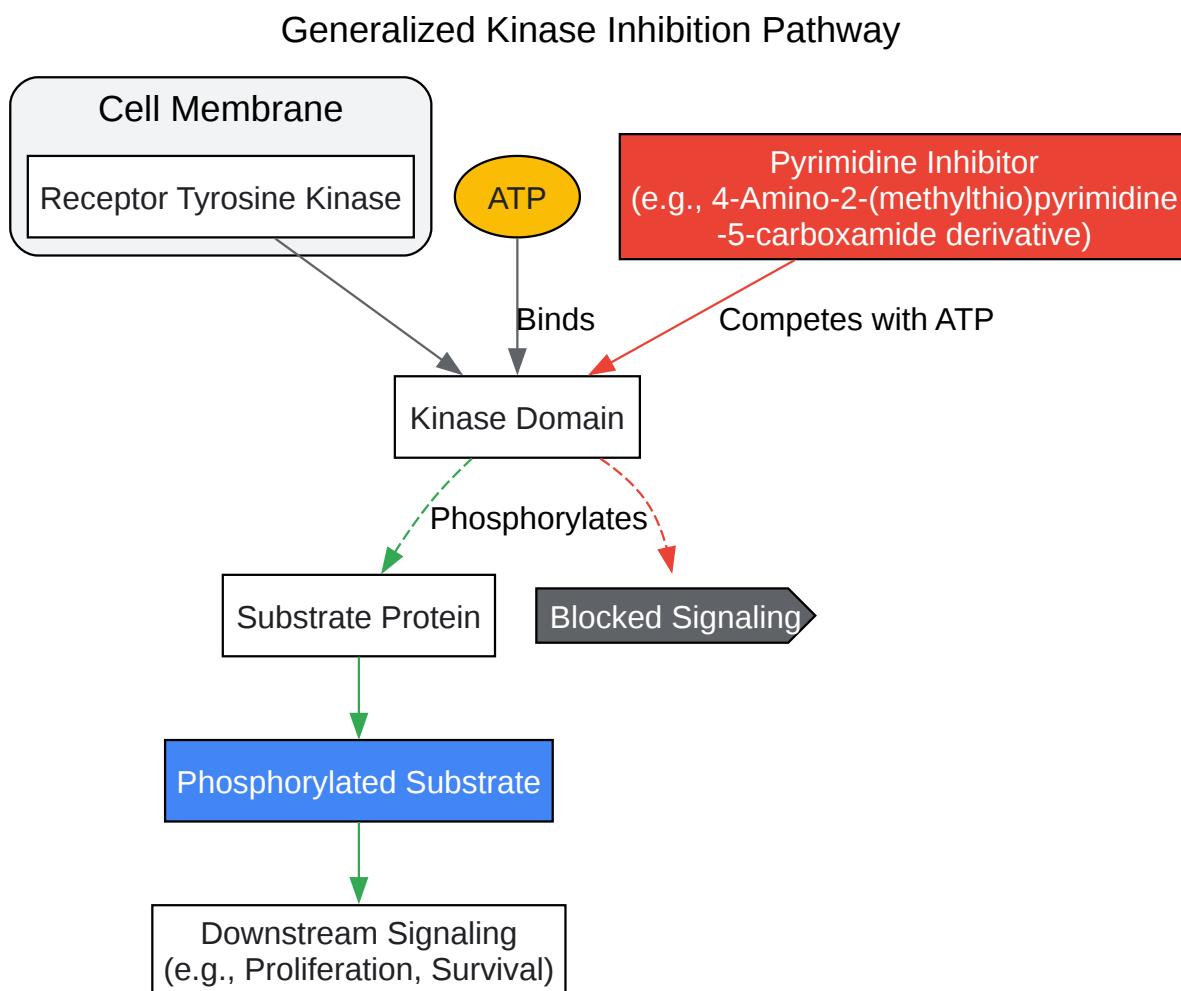
then filtered, washed with water, and dried.[5] Recrystallization from solvents like methanol, acetonitrile, or benzene may be employed for further purification.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of such heterocyclic compounds.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of pyrimidine derivatives.

Biological Context and Potential Applications


4-Amino-2-(methylthio)pyrimidine-5-carboxamide serves as a crucial building block in medicinal chemistry.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds. Thienopyrimidines, which are structurally related, are known purine bioisosteres and exhibit a wide range of biological activities.[4]

Derivatives of pyrimidine-5-carboxamide have been investigated for various therapeutic applications:

- **Anticancer Agents:** Thieno[2,3-d]pyrimidine derivatives have been shown to possess cytotoxic effects through mechanisms such as the inhibition of thymidylate synthase and various tyrosine kinase receptors.[4][6]
- **Enzyme Inhibition:** Some pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for type 2 diabetes and other metabolic disorders.[7]
- **STAT6 Inhibition:** Certain 2-aminopyrimidine-5-carboxamide derivatives have demonstrated potent inhibition of STAT6, a key protein in T-helper cell 2 differentiation, suggesting their potential as therapeutic agents for allergic conditions like asthma.[8]

- Fungicidal Activity: Carboxamide derivatives containing a pyrimidine moiety have been synthesized and evaluated for their fungicidal properties.[9][10]

The potential mechanism of action for many pyrimidine-based inhibitors involves their interaction with the ATP-binding site of kinases or other enzymes. The general inhibitory action is depicted in the following signaling pathway diagram.

[Click to download full resolution via product page](#)

Caption: Generalized pathway of kinase inhibition by a competitive inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-(methylthio)pyrimidine-5-carboxamide [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-{{2-(4-hydroxyphenyl)-ethyl}amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical characteristics of 4-Amino-2-(methylthio)pyrimidine-5-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267503#physicochemical-characteristics-of-4-amino-2-methylthio-pyrimidine-5-carboxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com